molecular formula C17H26O2 B14730095 2-Benzyl-5-ethyl-2-methyl-4-propyl-1,3-dioxane CAS No. 6414-16-0

2-Benzyl-5-ethyl-2-methyl-4-propyl-1,3-dioxane

Cat. No.: B14730095
CAS No.: 6414-16-0
M. Wt: 262.4 g/mol
InChI Key: JFPREIHRWYECEH-UHFFFAOYSA-N
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Description

2-Benzyl-5-ethyl-2-methyl-4-propyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms This particular compound is characterized by its unique structural features, including benzyl, ethyl, methyl, and propyl substituents attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-ethyl-2-methyl-4-propyl-1,3-dioxane typically involves multi-step organic reactions. One common method is the cyclization of appropriate diols or hydroxy ethers in the presence of acid catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired dioxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods utilize optimized reaction conditions, including the use of high-purity reagents, precise temperature control, and efficient separation techniques to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-ethyl-2-methyl-4-propyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzyl, ethyl, methyl, and propyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Benzyl-5-ethyl-2-methyl-4-propyl-1,3-dioxane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its biological activity against certain diseases.

    Industry: It finds applications in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-ethyl-2-methyl-4-propyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-5-ethyl-2-methyl-4-propyl-1,3-dioxane: shares similarities with other dioxanes and substituted dioxanes, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications that other similar compounds may not fulfill.

Properties

CAS No.

6414-16-0

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

2-benzyl-5-ethyl-2-methyl-4-propyl-1,3-dioxane

InChI

InChI=1S/C17H26O2/c1-4-9-16-15(5-2)13-18-17(3,19-16)12-14-10-7-6-8-11-14/h6-8,10-11,15-16H,4-5,9,12-13H2,1-3H3

InChI Key

JFPREIHRWYECEH-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(COC(O1)(C)CC2=CC=CC=C2)CC

Origin of Product

United States

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